molecular formula C8H8N2O2 B134105 Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate CAS No. 144194-95-6

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No. B134105
M. Wt: 164.16 g/mol
InChI Key: LGNMUDKJMWFZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using different methods. It has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses.

Biochemical And Physiological Effects

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain tumor cells by inducing apoptosis. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in experiments.

Future Directions

There are several future directions for research on Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. One of the directions is to further investigate its potential applications in medicinal chemistry. For example, it can be used as a starting material for the synthesis of new drugs that exhibit antitumor, antiviral, and antibacterial activities. Another direction is to investigate its mechanism of action in more detail. This can provide insights into its biological activity and help in the design of more effective drugs. Finally, it is important to carefully evaluate its toxicity and potential side effects before using it in clinical trials.

Synthesis Methods

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. Another method involves the reaction of 2-cyanoacetamide with malononitrile in the presence of a base such as potassium carbonate followed by treatment with methyl iodide.

Scientific Research Applications

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

CAS RN

144194-95-6

Product Name

Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-6(10-7)4-5-9/h2-3,10H,4H2,1H3

InChI Key

LGNMUDKJMWFZQG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(N1)CC#N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC#N

synonyms

1H-Pyrrole-2-carboxylicacid,5-(cyanomethyl)-,methylester(9CI)

Origin of Product

United States

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